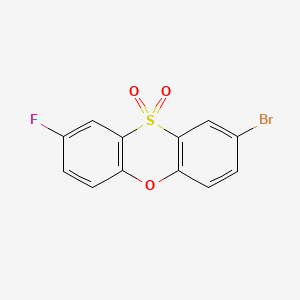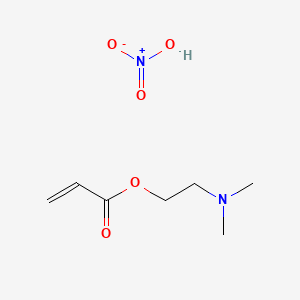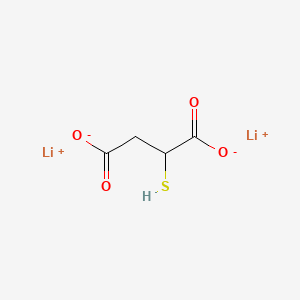
Dilithium mercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium mercaptosuccinate is an organosulfur compound that features two lithium atoms and a mercaptosuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium mercaptosuccinate typically involves the reaction of mercaptosuccinic acid with lithium reagents. One common method is to react mercaptosuccinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the required industrial-grade purity.
Chemical Reactions Analysis
Types of Reactions
Dilithium mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The thiol group in the mercaptosuccinate moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The lithium atoms can be substituted with other metal ions through transmetallation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and metal salts for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various organometallic compounds from substitution reactions .
Scientific Research Applications
Dilithium mercaptosuccinate has several scientific research applications:
Mechanism of Action
The mechanism of action of dilithium mercaptosuccinate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, the lithium ions may interact with cellular pathways, influencing processes such as signal transduction and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptosuccinic acid: Similar in structure but lacks the lithium atoms.
Dilithium hydroquinone: Another dilithium compound with different functional groups and applications.
Dilithium (2,3-dilithium-oxy)-terephthalate: A compound with similar lithium coordination but different chemical properties.
Uniqueness
Dilithium mercaptosuccinate is unique due to its combination of lithium and mercaptosuccinate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
58164-93-5 |
|---|---|
Molecular Formula |
C4H4Li2O4S |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
dilithium;2-sulfanylbutanedioate |
InChI |
InChI=1S/C4H6O4S.2Li/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
BLPRYYGZISXPGI-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])S)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


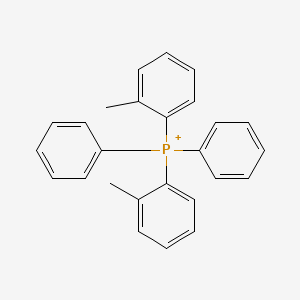

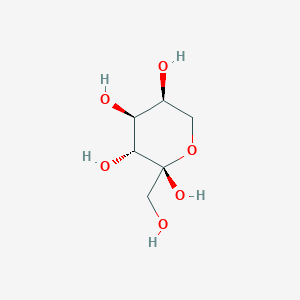
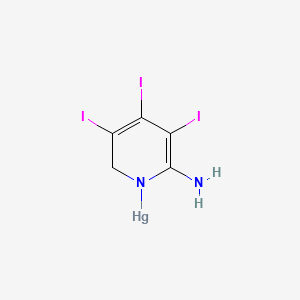
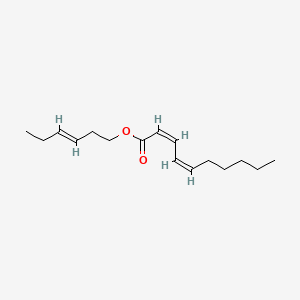

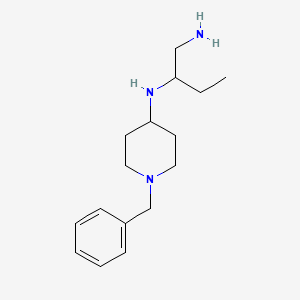
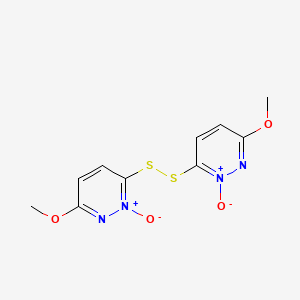

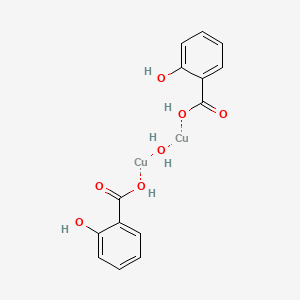
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

